molecular formula C12H12ClN3O2S B115653 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 150536-01-9

2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B115653
CAS No.: 150536-01-9
M. Wt: 297.76 g/mol
InChI Key: HJIJQWOTTRBUEW-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a useful research compound. Its molecular formula is C12H12ClN3O2S and its molecular weight is 297.76 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid and its derivatives have been extensively studied for their synthesis and molecular structure. Şahin et al. (2014) conducted a detailed X-ray diffraction study, characterizing similar compounds through various spectroscopic methods, highlighting their strong intermolecular hydrogen bonds which contribute to their unique structural properties (Şahin et al., 2014).

Applications in Metal Complex Formation

  • Fang et al. (2019) explored the use of a mercaptoacetic acid substituted 1,2,4-triazole, similar to the compound , in forming dinuclear cobalt and nickel complexes. These complexes exhibited extensive hydrogen-bond interactions, forming three-dimensional supermolecular structures, and displayed strong urease inhibitory activities (Fang et al., 2019).

Pharmacological Properties

  • A study by Maliszewska-Guz et al. (2005) discussed the synthesis and cyclization of compounds closely related to this compound, examining their pharmacological effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).

Antimicrobial Activities

  • The compound and its derivatives have been synthesized and evaluated for antimicrobial activities. For instance, a study by Demirbas et al. (2004) synthesized related acetic acid ethyl esters and assessed their antimicrobial activity against various microorganisms (Demirbas et al., 2004).

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-2-16-11(8-3-5-9(13)6-4-8)14-15-12(16)19-7-10(17)18/h3-6H,2,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIJQWOTTRBUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360654
Record name {[5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150536-01-9
Record name {[5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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